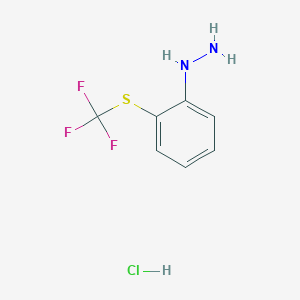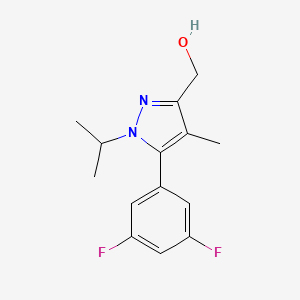
(5-Amino-2,4-difluorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Amino-2,4-difluorophenyl)methanol is an organic compound with the molecular formula C7H7F2NO and a molecular weight of 159.13 g/mol . This compound is characterized by the presence of an amino group and two fluorine atoms attached to a benzene ring, along with a hydroxymethyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2,4-difluorophenyl)methanol typically involves the reaction of 2,4-difluoronitrobenzene with formaldehyde and subsequent reduction of the nitro group to an amino group . The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(5-Amino-2,4-difluorophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of (5-Amino-2,4-difluorophenyl)carboxylic acid.
Reduction: Formation of (5-Amino-2,4-difluorophenyl)methane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-Amino-2,4-difluorophenyl)methanol is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein binding due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-Amino-2,4-difluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxymethyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The fluorine atoms can enhance the compound’s binding affinity and stability .
Comparación Con Compuestos Similares
Similar Compounds
(5-Amino-2,4-dichlorophenyl)methanol: Similar structure but with chlorine atoms instead of fluorine.
(5-Amino-2,4-dibromophenyl)methanol: Similar structure but with bromine atoms instead of fluorine.
(5-Amino-2,4-diiodophenyl)methanol: Similar structure but with iodine atoms instead of fluorine.
Uniqueness
(5-Amino-2,4-difluorophenyl)methanol is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to its halogenated analogs. Fluorine atoms can enhance the compound’s stability and binding affinity in biological systems, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H7F2NO |
|---|---|
Peso molecular |
159.13 g/mol |
Nombre IUPAC |
(5-amino-2,4-difluorophenyl)methanol |
InChI |
InChI=1S/C7H7F2NO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2,11H,3,10H2 |
Clave InChI |
OZMUSTWNSKIVQV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1N)F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate](/img/structure/B12867682.png)
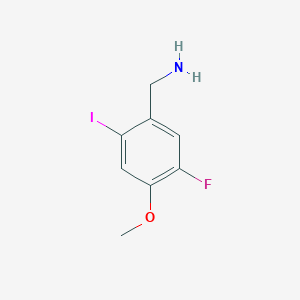


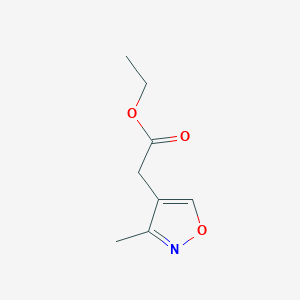
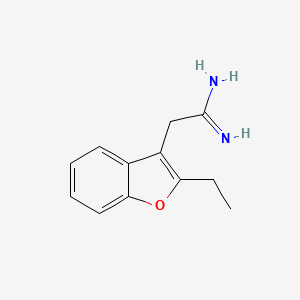
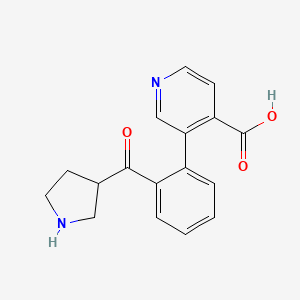
![2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid](/img/structure/B12867729.png)
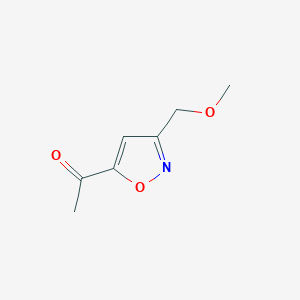
![Isoxazolo[5,4-c]pyridine-5-methanamine](/img/structure/B12867741.png)
![5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine](/img/structure/B12867743.png)

